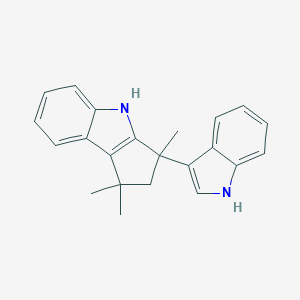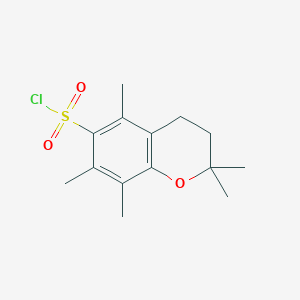
2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride
Overview
Description
2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride, also known as Pmc-Cl, is a chemical compound with the empirical formula C14H19ClO3S . It has a molecular weight of 302.82 . This compound is often used in peptide synthesis .
Synthesis Analysis
The synthesis of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride involves the reaction of 2,3,5-trimethylphenol with isoprene and molten zinc chloride in anhydrous acetic acid . The crude product is then treated with hot pentane, and the resulting dark oil is removed by decantation .Molecular Structure Analysis
The molecular structure of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride is represented by the SMILES stringCc1c(C)c(c(C)c2CCC(C)(C)Oc12)S(Cl)(=O)=O . The InChI key for this compound is UXUOVYKDMGFUDU-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride is a powder with a melting point of 77-82 °C . Its predicted boiling point is 410.9±45.0 °C, and its predicted density is 1.205±0.06 g/cm3 .Scientific Research Applications
Peptide Synthesis
This compound is used as a reagent in peptide synthesis . It is particularly useful for introducing the acid labile arginine side-chain protection Pmc .
Organic Synthesis
“2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl Chloride” is a commonly used reagent in organic synthesis . It can be used to synthesize various compounds containing a sulfonyl chloride functional group, such as acyl chlorides, esters, ethers, etc .
Ion Liquid Material
This compound can also be used as a raw material for ion liquids containing a chloride anion .
Dye and Pigment Intermediates
It can be used as an intermediate in the synthesis of dyes and pigments .
Quantitative Analysis of α-tocopherol
“2,2,5,7,8-Pentamethyl-6-chromanol”, a related compound, is used for the quantitative analysis of α-tocopherol by plasma-based gas chromatography/tandem mass spectrometry (GC/MS/MS) using a tabletop quadrupole ion trap mass spectrometer . It’s plausible that “2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride” could be used in a similar manner.
Safety and Hazards
This compound is classified as a skin corrosive (Skin Corr. 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Danger” and the hazard statement H314, which indicates that it causes severe skin burns and eye damage . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Mechanism of Action
Target of Action
The primary target of 2,2,5,7,8-Pentamethylchroman-6-Sulfonyl Chloride is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The androgen receptor plays a crucial role in the development and function of the male reproductive system and secondary sexual characteristics.
Mode of Action
The compound interacts with the androgen receptor, modulating its signaling
Biochemical Pathways
The compound’s interaction with the androgen receptor affects the androgen signaling pathway . This pathway plays a key role in the regulation of gene expression and affects a variety of cellular processes, including cell growth and differentiation.
Result of Action
The modulation of androgen receptor signaling by 2,2,5,7,8-Pentamethylchroman-6-Sulfonyl Chloride can have anti-cancer activity against prostate cancer cell lines . This suggests that the compound may have potential therapeutic applications in the treatment of prostate cancer.
Action Environment
The action, efficacy, and stability of 2,2,5,7,8-Pentamethylchroman-6-Sulfonyl Chloride can be influenced by various environmental factors. For instance, the compound can rapidly hydrolyze in air, producing toxic gases . Therefore, it should be handled carefully to prevent exposure to air
properties
IUPAC Name |
2,2,5,7,8-pentamethyl-3,4-dihydrochromene-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO3S/c1-8-9(2)13(19(15,16)17)10(3)11-6-7-14(4,5)18-12(8)11/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUOVYKDMGFUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402569 | |
| Record name | 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112160-39-1 | |
| Record name | 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112160-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


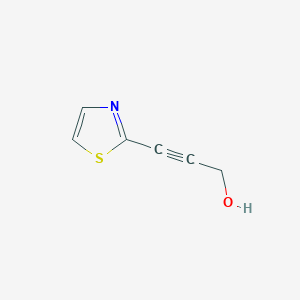
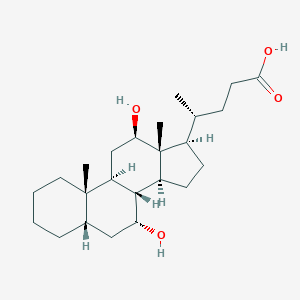

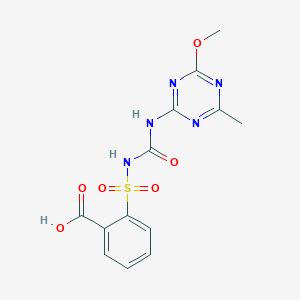
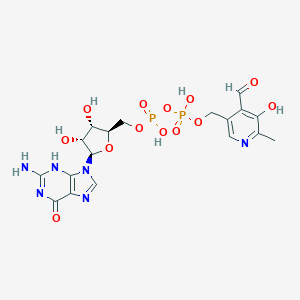
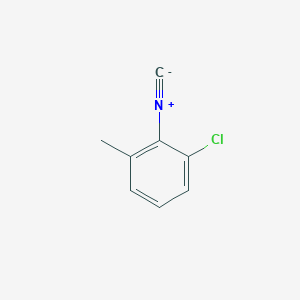

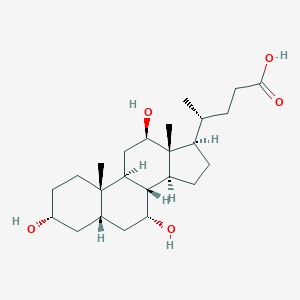

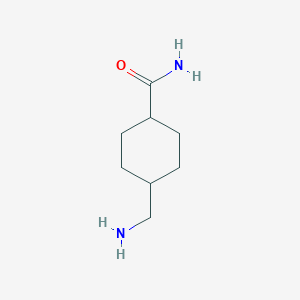
![3-[(2S,3S)-18-(2-Aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid](/img/structure/B56347.png)

